Cas no 63523-60-4 (6-Hydroxy-4-iodopyridin-2(1H)-one)
6-Hydroxy-4-iodopyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-4-iodopyridin-2(1H)-one
- 6-hydroxy-4-iodo-1H-pyridin-2-one
- DTXSID20494028
- 63523-60-4
- 4-Iodopyridine-2,6-diol
- 1822942-06-2
-
- Inchi: 1S/C5H4INO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)
- InChI Key: DSOOZCJMLHILTC-UHFFFAOYSA-N
- SMILES: IC1=CC(NC(=C1)O)=O
Computed Properties
- Exact Mass: 236.92868g/mol
- Monoisotopic Mass: 236.92868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 49.3Ų
6-Hydroxy-4-iodopyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184905-5g |
6-Hydroxy-4-iodopyridin-2(1H)-one |
63523-60-4 | 95% | 5g |
$5350.00 | 2023-09-01 | |
| Alichem | A029184905-10g |
6-Hydroxy-4-iodopyridin-2(1H)-one |
63523-60-4 | 95% | 10g |
$7655.32 | 2023-09-01 | |
| Alichem | A029184905-25g |
6-Hydroxy-4-iodopyridin-2(1H)-one |
63523-60-4 | 95% | 25g |
$11106.78 | 2023-09-01 | |
| Chemenu | CM123412-1g |
6-hydroxy-4-iodopyridin-2(1H)-one |
63523-60-4 | 95% | 1g |
$355 | 2021-08-05 | |
| Chemenu | CM123412-1g |
6-hydroxy-4-iodopyridin-2(1H)-one |
63523-60-4 | 95% | 1g |
$355 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739625-1g |
6-Hydroxy-4-iodopyridin-2(1h)-one |
63523-60-4 | 98% | 1g |
¥3812.00 | 2024-05-05 |
6-Hydroxy-4-iodopyridin-2(1H)-one Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 6-Hydroxy-4-iodopyridin-2(1H)-one
Comprehensive Overview of 6-Hydroxy-4-iodopyridin-2(1H)-one (CAS No. 63523-60-4): Properties, Applications, and Research Insights
6-Hydroxy-4-iodopyridin-2(1H)-one, identified by its CAS number 63523-60-4, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridinone family, characterized by a hydroxyl group at the 6-position and an iodine substituent at the 4-position. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "6-Hydroxy-4-iodopyridin-2(1H)-one synthesis", "CAS 63523-60-4 applications", and "iodopyridinone derivatives", reflecting its relevance in modern chemistry.
The molecular formula of 6-Hydroxy-4-iodopyridin-2(1H)-one is C5H4INO2, with a molecular weight of 237.00 g/mol. Its crystalline structure and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitate its use in cross-coupling reactions, a hotspot in contemporary medicinal chemistry. Recent trends highlight its role in palladium-catalyzed reactions, a topic frequently queried in academic databases. The iodine atom in this compound serves as a versatile handle for further functionalization, enabling the creation of complex scaffolds for drug discovery.
In the context of green chemistry and sustainable synthesis, 6-Hydroxy-4-iodopyridin-2(1H)-one has been explored as a building block for eco-friendly protocols. Searches for "iodopyridinone in green synthesis" have surged, aligning with global efforts to reduce hazardous waste. Studies demonstrate its utility in microwave-assisted reactions and flow chemistry setups, minimizing energy consumption and improving yield—a key concern for industrial applications.
From a pharmacological perspective, derivatives of 6-Hydroxy-4-iodopyridin-2(1H)-one exhibit potential bioactivity, including antimicrobial and anti-inflammatory properties. Queries such as "pyridinone-based drug candidates" and "iodinated heterocycles in medicine" underscore its therapeutic promise. Computational studies leveraging AI-driven molecular docking have further accelerated its investigation, a trend reflecting the intersection of chemistry and artificial intelligence.
Analytical characterization of CAS 63523-60-4 typically involves techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical manufacturing. The compound’s stability under controlled conditions (e.g., inert atmosphere, low humidity) is another frequently discussed topic in chemical forums and patent literature.
In material science, 6-Hydroxy-4-iodopyridin-2(1H)-one has been investigated for its role in designing organic electronic materials. Its conjugated system and halogen bonding capabilities contribute to charge transport properties, making it relevant for OLEDs and sensors. Searches for "iodopyridinone in optoelectronics" highlight this niche application.
To summarize, 6-Hydroxy-4-iodopyridin-2(1H)-one (63523-60-4) is a multifaceted compound with applications spanning drug development, sustainable synthesis, and advanced materials. Its adaptability to modern chemical methodologies and alignment with industry trends ensure its continued relevance in scientific research.
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